molecular formula C9H15N3O B2919880 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine CAS No. 1501749-85-4

1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine

Cat. No. B2919880
CAS RN: 1501749-85-4
M. Wt: 181.239
InChI Key: DWMYGDSJFUBVKQ-UHFFFAOYSA-N
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Description

1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine is an organooxygen compound containing at least one carbon-oxygen bond . Its chemical structure consists of a pyrazole ring with a methyl group at position 1, an oxane (tetrahydrofuran) ring at position 5, and an amino group at position 3. The compound’s systematic name reflects its substituents and ring structure.

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

Researchers have developed methodologies for synthesizing pyrazole derivatives with potential antitumor, antifungal, and antibacterial activities. For example, Titi et al. (2020) synthesized and characterized several pyrazole derivatives, finding that their biological activity against breast cancer and microbes was confirmed through crystallographic analysis and theoretical physical and chemical properties calculations (Titi et al., 2020).

Anticancer and Antibacterial Potential

The exploration of pyrazole derivatives for their anticancer and antibacterial potential has yielded promising results. For instance, research on thioxothiazolidin-4-one derivatives containing pyrazole moieties demonstrated significant anticancer activities, including the inhibition of tumor growth and angiogenesis in mouse models (Chandrappa et al., 2010). Another study highlighted the synthesis of pyrimidine-linked pyrazole heterocyclics, evaluating their insecticidal and antimicrobial potential, showcasing their effectiveness against certain microbes and insects (Deohate & Palaspagar, 2020).

Chemical Properties and Reactivity

Investigations into the chemical properties and reactivity of pyrazole derivatives have facilitated the development of new compounds with diverse applications. For example, the study of the reactivity of pyrazole blue in addition and cycloaddition reactions contributed to the understanding of its potential in synthesizing novel compounds (Aly et al., 1997).

Dyeing Properties and Applications

Pyrazole derivatives have also been investigated for their dyeing properties. Bagdatli and Ocal (2012) synthesized new azo and bisazo dyes derived from 5-pyrazolones, exploring their UV–vis measurements, dyeing performance, and fastness tests to assess their potential in industrial applications (Bagdatli & Ocal, 2012).

properties

IUPAC Name

1-methyl-5-(oxan-4-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12-8(6-9(10)11-12)7-2-4-13-5-3-7/h6-7H,2-5H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMYGDSJFUBVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine

CAS RN

1501749-85-4
Record name 1-methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine
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